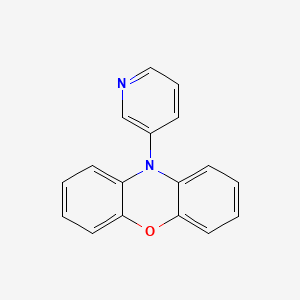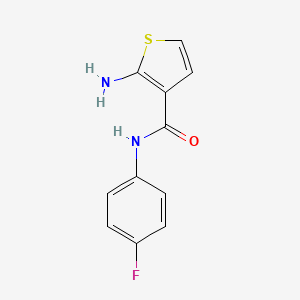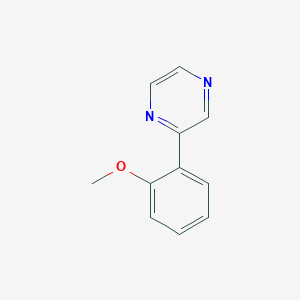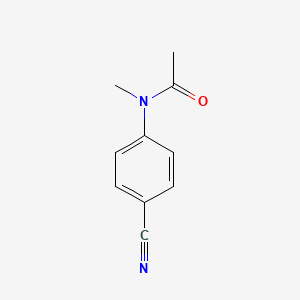
N-(4-cyanophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-N-methylacetamide is an organic compound characterized by the presence of a cyanophenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N-methylacetamide typically involves the reaction of 4-cyanophenylamine with methyl acetate under specific conditions. One common method includes the use of a solvent-free reaction where the reactants are stirred at room temperature or slightly elevated temperatures to yield the desired product . Another method involves the use of dimethylformamide as a solvent and dicyclohexyl carbodiimide as a coupling agent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N-(4-aminophenyl)-N-methylacetamide.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-N-methylacetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)-N-methylacetamide: Similar in structure but with a nitro group instead of a cyano group.
N-(4-aminophenyl)-N-methylacetamide: Similar but with an amino group instead of a cyano group.
N-(4-cyanophenyl)glycine: Contains a glycine moiety instead of an acetamide group.
Uniqueness
N-(4-cyanophenyl)-N-methylacetamide is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,1-2H3 |
Clé InChI |
DYFXEFDJOPAQDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


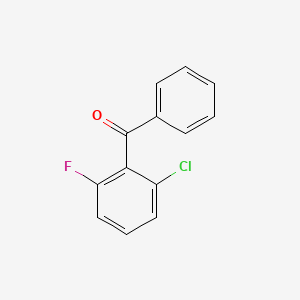
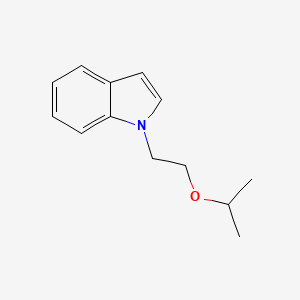
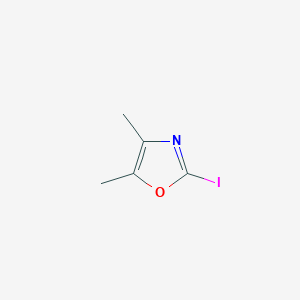


![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)

![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)


